molecular formula C11H16ClNO2 B1302873 (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride CAS No. 270062-92-5

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Cat. No. B1302873
CAS RN: 270062-92-5
M. Wt: 229.7 g/mol
InChI Key: CQHTUCDBCBKMKL-PPHPATTJSA-N
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Description

“(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C11H16ClNO2 . It is also known as gabapentin hydrochloride.


Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride” consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact mass is 229.086960 Da and the average mass is 229.703 Da .


Chemical Reactions Analysis

As for the chemical reactions involving “(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride”, specific information could not be found in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride” include a molecular weight of 229.70 . Detailed information about its boiling point, melting point, and other physical and chemical properties could not be found in the available resources .

properties

IUPAC Name

(3S)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHTUCDBCBKMKL-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375840
Record name (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

CAS RN

270062-92-5
Record name (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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